2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

Description

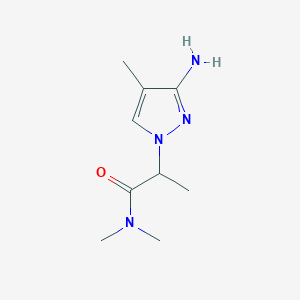

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a pyrazole-based compound featuring an amino group at position 3 and a methyl group at position 4 of the pyrazole ring. The pyrazole moiety is linked to a propanamide group substituted with N,N-dimethylamine.

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylpropanamide |

InChI |

InChI=1S/C9H16N4O/c1-6-5-13(11-8(6)10)7(2)9(14)12(3)4/h5,7H,1-4H3,(H2,10,11) |

InChI Key |

BEGZNEUIICKTPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)C(C)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

Final Product Purification

- Step 5 : Purify the final product using techniques such as column chromatography or recrystallization.

Analytical Techniques for Characterization

The synthesized compound can be characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation through proton and carbon signals. |

| Mass Spectrometry | Molecular weight and fragmentation pattern analysis. |

| Infrared Spectroscopy | Identification of functional groups (e.g., amide, amino). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. |

Medicinal Chemistry Perspectives

Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of an amino group and a propanamide moiety in This compound could enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole derivatives and propanamide-containing molecules.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Amino Groups: The 3-amino substituent in the target compound enhances hydrogen-bonding capacity compared to methoxy or methyl groups in analogs (e.g., ’s compound). This could improve binding to biological targets like enzymes . Steric Hindrance: Bulky substituents (e.g., 3,5-dimethyl in ’s compound) reduce solubility but may improve selectivity by preventing non-specific interactions.

Amide vs. Ester Functionality :

- The N,N-dimethylpropanamide group in the target compound is more hydrolytically stable than ester derivatives (e.g., ’s ethyl ester), making it preferable for oral drug formulations .

Heterocyclic Core Variations :

- Replacing pyrazole with benzotriazole () alters electronic properties and aggregation behavior. Benzotriazole derivatives exhibit stronger π-interactions, which could influence crystallinity and bioavailability .

Pharmacological Potential: Pyrazole-acetamide hybrids (e.g., ’s N-(4-phenyl)acetamide) demonstrate antimicrobial and anticancer activities, suggesting the target compound may share similar therapeutic avenues .

Biological Activity

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H18N4O

- Molecular Weight : 198.27 g/mol

- Structure : The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Pyrazole derivatives are often studied for their roles in:

- Enzyme Inhibition : Many pyrazoles act as inhibitors for enzymes such as cyclooxygenases (COXs) and phosphodiesterases (PDEs), which are crucial in inflammatory pathways.

- Antimicrobial Activity : Some studies suggest that certain pyrazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | COX inhibition | |

| Antimicrobial | Disruption of bacterial metabolism | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

Research has demonstrated that this compound effectively inhibits COX enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory disorders. -

Antimicrobial Activity :

A study indicated that the compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to inhibit key metabolic pathways essential for bacterial growth . -

Cytotoxicity in Cancer Cells :

In vitro studies revealed that the compound induced apoptosis in prostate cancer cells. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature, solvent selection (e.g., dichloromethane or dimethylformamide), and pH. Automated synthesizers and continuous flow reactors can enhance reproducibility and scalability . Post-synthesis purification via high-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the compound with >95% purity . Intermediate characterization using nuclear magnetic resonance (NMR) and mass spectrometry ensures structural fidelity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Provides detailed information on proton and carbon environments, confirming substituent positions on the pyrazole and propanamide moieties .

- LC-MS (Liquid Chromatography-Mass Spectrometry) : Validates molecular weight and purity, especially for detecting trace impurities .

- Infrared (IR) Spectroscopy : Identifies functional groups like amines (N-H stretches) and carbonyls (C=O stretches) .

Q. How can researchers establish baseline stability profiles for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC to monitor degradation products over time. For example, thermal stability can be assessed via thermogravimetric analysis (TGA), while photostability requires UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Employ multiple in vitro assays (e.g., enzyme inhibition, cell viability) to cross-validate activity .

- Structural Analog Comparison : Compare activity with derivatives (e.g., chloro or methoxy substituents) to identify structure-activity relationships (SAR) .

- Data Normalization : Account for batch-to-batch variability in purity using quantitative NMR (qNMR) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Predict interactions with target proteins (e.g., kinases or receptors) to prioritize derivatives with enhanced binding affinity .

- ADMET Prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity. For instance, modifying the N,N-dimethyl group may improve blood-brain barrier permeability .

Q. What methodologies are recommended for elucidating the mechanism of action (MoA) of this compound in complex biological systems?

- Methodological Answer :

- Proteomics/Transcriptomics : Identify differentially expressed proteins or genes post-treatment via mass spectrometry or RNA sequencing .

- Chemical Proteomics : Use affinity-based probes to capture interacting proteins in live cells .

- Kinase Profiling Panels : Screen against a library of kinases to pinpoint targets .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

- Methodological Answer :

- Phase Solubility Studies : Measure solubility in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) to identify optimal formulation conditions .

- Co-solvency Approaches : Test solubility enhancers like cyclodextrins or surfactants .

Q. What strategies are effective for synthesizing and characterizing novel derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.